7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.: 1204297-75-5
Cat. No.: VC2809874
Molecular Formula: C14H11ClFN3
Molecular Weight: 275.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204297-75-5 |
|---|---|
| Molecular Formula | C14H11ClFN3 |
| Molecular Weight | 275.71 g/mol |
| IUPAC Name | 7-chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3 |
| Standard InChI Key | AUAJOJOQMVZTIU-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F |
Introduction
Basic Identification and Structural Characteristics
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its fused ring system, combining pyrazole and pyrimidine rings to form the pyrazolo[1,5-a]pyrimidine scaffold. The compound is identified by the CAS registry number 1204297-75-5 and possesses the molecular formula C₁₄H₁₁ClFN₃ . This structure features specific substitution patterns that define its chemical identity and behavior: a chlorine atom at position 7, a 3-fluorophenyl group at position 3, and methyl groups at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidine core system.
Chemical Identifiers and Structural Representation
The compound can be represented through various chemical identifiers that facilitate its precise identification in databases and literature. These standard chemical identifiers are presented in Table 1.
Table 1: Chemical Identifiers for 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
| Identifier Type | Value |
|---|---|
| CAS Number | 1204297-75-5 |
| Molecular Formula | C₁₄H₁₁ClFN₃ |
| InChI | InChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3 |
| InChI Key | AUAJOJOQMVZTIU-UHFFFAOYSA-N |
| SMILES | FC1=CC=CC(=C1)C2=C3N=C(C=C(Cl)N3N=C2C)C |
Physical and Chemical Properties
As a solid at room temperature, 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits moderate solubility in common organic solvents, which is a characteristic influenced by its lipophilic substituents . The presence of halogen atoms (chlorine and fluorine) contributes to its specific reactivity patterns and potential for forming non-covalent interactions with biomolecules. The methyl groups at positions 2 and 5 enhance the lipophilicity of the compound, which can significantly affect its pharmacokinetic properties when considered for biological applications.
Structural Relationships and Analogues
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine belongs to a broader family of pyrazolo[1,5-a]pyrimidine derivatives. Examining structurally related compounds provides valuable context for understanding its properties and potential applications.
Comparison with Structural Isomers
A closely related structural isomer is 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1204298-01-0), which differs only in the position of the fluorine atom on the phenyl ring (para position instead of meta) . This subtle structural difference can significantly influence the compound's physicochemical properties, three-dimensional conformation, and biological activity profile.
Structural Similarities with Other Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is present in numerous compounds with diverse substitution patterns. For instance, 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lacks the fluorine atom on the phenyl ring but maintains the core structure and other substituents. These structural analogues form a family of compounds with related properties but potentially different biological activities depending on the exact substitution pattern.
Table 3: Structural Comparison of Related Pyrazolo[1,5-a]pyrimidine Derivatives
Chemical Reactivity and Transformations
The reactivity of 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is influenced by its structural features, particularly the presence of halogen substituents that can participate in various chemical transformations.
Nucleophilic Substitution Reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume